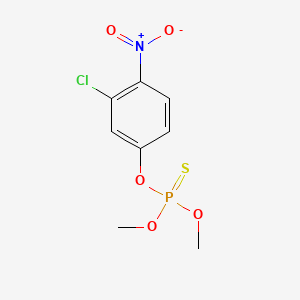
氯硫磷
描述
Chlorthion is an organophosphate insecticide . It has a low aqueous solubility and is not considered to be volatile . The molecular formula of Chlorthion is C8H9ClNO5PS and the molecular weight is 297.65 .
Molecular Structure Analysis
The IUPAC Standard InChI of Chlorthion is InChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-6-3-4-8(10(11)12)7(9)5-6/h3-5H,1-2H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Physical And Chemical Properties Analysis
Chlorthion has a low aqueous solubility and is not considered to be volatile . It is not persistent in soil systems and, based on its physico-chemical properties, it is only slightly mobile and not expected to leach to groundwater .
科学研究应用
亚硫酸盐/紫外线高级还原法还原氯酸盐
氯硫磷是一种当使用氯或二氧化氯作为主要消毒剂时形成的消毒副产物,可以通过光化学降解过程有效去除。这种方法被称为高级还原法,它将还原剂与活化方法相结合,以产生促进氯酸盐去除的自由基。发现亚硫酸盐和 312 nm 的 UV-B 光的组合最有效,尤其是在弱酸性条件下。此过程包括两个步骤:氯酸盐浓度最初快速下降,然后在紫外线照射期间较慢地下降,主要产生氯化物,亚氯酸盐含量可忽略不计 (Jung, Sivasubramanian, Batchelor, & Abdel-Wahab, 2016)。
有机磷农药的生物监测数据
氯硫磷与有机磷农药(如毒死蜱和马拉硫磷)有关,通过生物监测研究来评估暴露、敏感性和影响。这些农药在人体内不会大量生物蓄积,并且会迅速代谢和排泄。生物监测涉及测量血液或尿液中的这些化合物或其代谢物,并评估胆碱酯酶和微粒体酯酶的活性。这些数据在了解环境公共卫生应用中的暴露和早期影响方面起着至关重要的作用 (Barr & Angerer, 2006)。
农药电化学生物传感器
研究包括开发一种电化学生物传感器,用于检测有机磷农药,包括与氯硫磷相关的化合物毒死蜱。该生物传感器使用固定在包覆有 ssDNA 的碳纳米管上的聚苯胺上的乙酰胆碱酯酶。它有助于通过酶反应抑制来确定农药的存在。该生物传感器已显示出在水样中检测农药的有效性,突出了其在环境监测中的潜力 (Viswanathan, Radecka, & Radecki, 2009)。
增强有机磷水解酶水解毒死蜱
生物技术领域的进步包括改变有机磷水解酶的底物特异性,以增强与氯硫磷类似的农药毒死蜱的水解。定向进化技术已导致该酶的变体具有显着提高的水解速率,使其更有效地降解一系列有机磷化合物。这项研究通过提供一种减轻农药污染的有效手段,为环境修复工作做出了贡献 (Cho, Mulchandani, & Chen, 2004)。
砂岩中的亚氯酸盐
地质学研究探讨了与氯硫磷相关的粘土矿物绿泥石在砂岩中的作用。绿泥石可能是碎屑的或自生的,并且在砂岩储层质量中发挥着重要作用。了解砂岩中绿泥石的成因、组成和成岩过程对于石油和天然气勘探和开采至关重要。这项研究提供了对沉积地质和储层特征的见解 (Worden 等人, 2020)。
作用机制
Target of Action
Chlorthion, also known as methyl chlorothion, is an organophosphate insecticide . The primary target of Chlorthion is the nervous system of insects. It acts as a potent cholinesterase inhibitor, disrupting the normal functioning of the nervous system in insects, leading to their death .
Mode of Action
Chlorthion works by inhibiting the enzyme acetylcholinesterase in the nervous system of insects . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. When acetylcholinesterase is inhibited, acetylcholine accumulates, causing overstimulation of the nervous system. This leads to symptoms such as tremors, paralysis, and eventually death in insects .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the nervous system in insects by inhibiting the enzyme acetylcholinesterase . This disruption in the nervous system likely affects various downstream effects and biochemical pathways, leading to the death of the insect.
Pharmacokinetics
Like other organophosphates, it is likely that chlorthion is absorbed through the insect’s cuticle or digestive system, distributed throughout the body, metabolized in the liver, and excreted through the excretory system .
Result of Action
The primary result of Chlorthion’s action is the death of the insect. By inhibiting acetylcholinesterase, Chlorthion causes an overstimulation of the nervous system, leading to symptoms such as tremors, paralysis, and eventually death .
Action Environment
The efficacy and stability of Chlorthion can be influenced by various environmental factors. For instance, temperature, humidity, and pH can affect the stability and effectiveness of the compound . .
安全和危害
未来方向
属性
IUPAC Name |
(3-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-6-3-4-8(10(11)12)7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRRXXETLSZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClNO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041784 | |
| Record name | Chlorthion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; Commercial substance is yellow liquid; [HSDB] Yellow solid; mp = 21 deg C; [MSDSonline] | |
| Record name | Chlorothion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
136 °C @ 0.23 mm Hg, YELLOW OIL; BP: 125 °C @ 0.1 MM HG /COMMERCIAL PRODUCT/, BP: 136 °C @ 0.3 mbar; 112 °C @ 0.05 mbar | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible in benzene, alcohol, ether, MISCIBLE IN AROMATIC SOLVENTS, SOL 1:25,000 IN WATER; READILY MISCIBLE IN TOLUENE & OIL, In water @ 20 °C, 40 mg/l; readily sol in common organic solvents with the exception of mineral oils, In water, 40 mg/l at 20 °C | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.437 @ 20 °C/4 °C | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000004 [mmHg], 4X10-6 mm Hg @ 20 °C | |
| Record name | Chlorothion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pure compound is yellow crystals. ... Commercial product is a yellow oil. | |
CAS RN |
500-28-7 | |
| Record name | Chlorthion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorothion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorthion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorthion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(3-chloro-4-nitrophenyl) O,O-dimethyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORTHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NTK55T19G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
21 °C | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Chlorthion exert its insecticidal effect?
A1: Chlorthion acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, ] This inhibition leads to the accumulation of acetylcholine (ACh) at nerve synapses, causing overstimulation and ultimately disrupting normal nervous system function in insects. [, ]
Q2: What are the downstream effects of AChE inhibition by Chlorthion?
A2: The accumulation of ACh due to AChE inhibition results in various symptoms, including tremors, convulsions, paralysis, and ultimately death in insects. [, , ]
Q3: What is the molecular formula and weight of Chlorthion?
A3: The molecular formula of Chlorthion is C8H10ClNO5PS, and its molecular weight is 295.68 g/mol. [, ]
Q4: How does Chlorthion perform as a residual insecticide on different surfaces?
A4: Research indicates that Chlorthion's residual effectiveness varies depending on the surface. While it exhibits good persistence on cement, its effectiveness diminishes on alkaline surfaces like whitewash due to degradation. [] Factors like surface porosity and the insecticide's physical state in the formulation also influence its persistence. []
Q5: How do structural modifications to the Chlorthion molecule affect its insecticidal activity?
A6: Even slight changes to the Chlorthion molecule, particularly in the p-nitrophenol moiety, can significantly impact its insecticidal efficacy. [] These modifications can alter its binding affinity to AChE and affect its overall toxicity. []
Q6: Does the type of alkyl group in organophosphates like Chlorthion influence their toxicity to different species?
A7: Research suggests that dimethyl aryl phosphorothioates, like Chlorthion, generally exhibit lower relative toxicity to mammals compared to their diethyl counterparts. [] This difference in toxicity is attributed to variations in the rate of alkyl-phosphate hydrolysis between mammals and insects like cockroaches. []
Q7: Are there specific formulation strategies to enhance Chlorthion's stability or efficacy?
A8: Formulating Chlorthion as a water-dispersible powder has been shown to improve its stability and residual activity compared to other formulations. []
Q8: What is the ovicidal effect of Chlorthion on mosquitos?
A10: While Chlorthion demonstrates a slight ovicidal effect, it is not considered a potent mosquito ovicide. [] Its LC50 value against mosquito eggs is relatively high, indicating limited effectiveness in controlling this life stage. []
Q9: Has resistance to Chlorthion been observed in insects?
A11: Yes, resistance to Chlorthion has been reported in houseflies. [] This resistance is often linked to cross-resistance to other organophosphate insecticides like diazinon and ronnel. [, ]
Q10: What are the mechanisms underlying Chlorthion resistance in houseflies?
A12: Resistance mechanisms in houseflies include enhanced detoxification of the insecticide and decreased penetration rates. [, , ] The presence of specific genetic factors, such as "gene a" (desethylation) and "pen" (penetration delaying), contribute to this resistance. []
Q11: What are the toxicological effects of Chlorthion on mammals?
A13: Chlorthion, like other organophosphates, exerts its toxicity in mammals by inhibiting AChE. [, , ] This inhibition can lead to a range of symptoms, from mild cholinergic effects to severe neurotoxicity. [, ]
Q12: How does chronic exposure to Chlorthion affect steroid metabolism in rats?
A14: Studies show that chronic Chlorthion treatment in rats inhibits the liver microsomal metabolism of steroid hormones like testosterone. [] This inhibition appears to be more pronounced for the 16α-hydroxylation pathway compared to other testosterone hydroxylation reactions, suggesting the involvement of specific enzyme systems. []
Q13: What analytical methods are employed for the detection and quantification of Chlorthion?
A15: Gas chromatography and high-performance liquid chromatography, coupled with various detectors, are commonly used for analyzing Chlorthion residues in environmental and biological samples. [, ]
Q14: What is the environmental fate of Chlorthion?
A17: Chlorthion can undergo degradation in the environment through various processes, including hydrolysis, photolysis, and microbial degradation. [] These processes can influence its persistence and potential for bioaccumulation in aquatic ecosystems. []
Q15: What are some alternatives to Chlorthion for pest control?
A18: Several alternative insecticides, including other organophosphates, pyrethroids, and carbamates, have been evaluated for pest control. [, , , ] The choice of an alternative depends on factors like target pest, crop safety, and environmental considerations. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



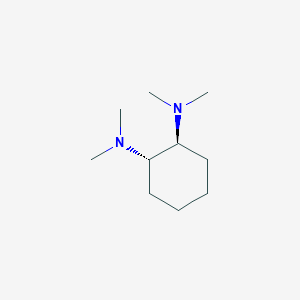
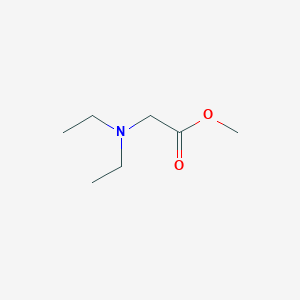
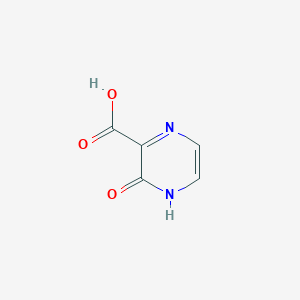
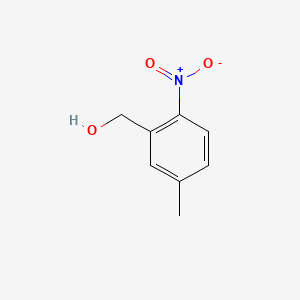
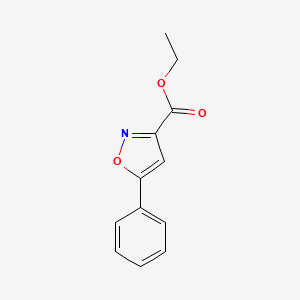
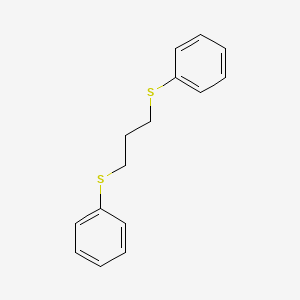
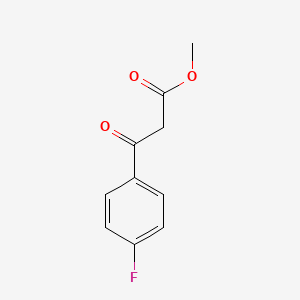


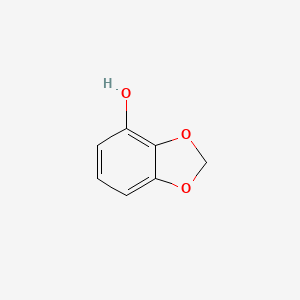
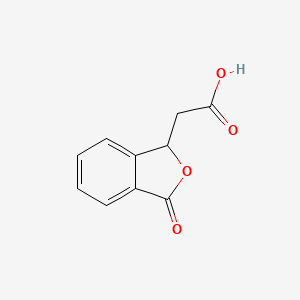

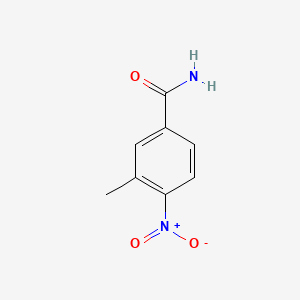
![4-[(2S)-2-amino-3-hydroxypropyl]phenol](/img/structure/B1581359.png)